molecular formula C18H18ClNO4 B2817404 (2-Chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate CAS No. 331459-98-4

(2-Chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate

Cat. No.: B2817404
CAS No.: 331459-98-4
M. Wt: 347.8
InChI Key: PXXFDFUHAJDXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate: is a chemical compound with the molecular formula C18H18ClNO4 and a molecular weight of 347.8 g/mol . This compound is known for its unique structural features, which include a chloro-nitrophenyl group and a tert-butylbenzoate moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate typically involves the esterification of 2-chloro-5-nitrobenzyl alcohol with 4-tert-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

Mechanism of Action

The mechanism of action of (2-Chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate is not well-documented. its chemical structure suggests that it may interact with biological targets through its nitro and chloro groups. These functional groups can participate in redox reactions and form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity .

Comparison with Similar Compounds

  • (2-Chloro-5-nitrophenyl)methyl benzoate
  • (2-Chloro-5-nitrophenyl)methyl 4-methylbenzoate
  • (2-Chloro-5-nitrophenyl)methyl 4-ethylbenzoate

Comparison:

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-18(2,3)14-6-4-12(5-7-14)17(21)24-11-13-10-15(20(22)23)8-9-16(13)19/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXFDFUHAJDXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.